molecular formula C17H19FN2O3S B2670107 1-(2-Fluorophenyl)-4-(3-methoxybenzenesulfonyl)piperazine CAS No. 670272-36-3

1-(2-Fluorophenyl)-4-(3-methoxybenzenesulfonyl)piperazine

Cat. No. B2670107
CAS RN: 670272-36-3
M. Wt: 350.41
InChI Key: ZAEFAHZAYHJHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-Fluorophenyl)-4-(3-methoxybenzenesulfonyl)piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The compound also contains a fluorophenyl group and a methoxybenzenesulfonyl group, which may influence its properties and reactivity.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the piperazine ring and the attached functional groups. Piperazines are known to participate in a variety of reactions, including alkylation, acylation, and substitution reactions .

Scientific Research Applications

Radiolabeled Antagonist for PET Studies

"[18F]p-MPPF: A Radiolabeled Antagonist for the Study of 5-HT1A Receptors with PET" outlines the use of a radiolabeled antagonist, including compounds with similar structures to 1-(2-Fluorophenyl)-4-(3-methoxybenzenesulfonyl)piperazine, for studying the serotonergic neurotransmission with positron emission tomography (PET). This research encompasses chemistry, radiochemistry, and the application in animal models (rats, cats, and monkeys) with autoradiography and PET, along with human data with PET, highlighting its significance in understanding serotonin receptors and neurotransmission (Plenevaux et al., 2000).

Dopamine Uptake Inhibitor Synthesis

The development of "Scale-Up Synthesis of the Dopamine Uptake Inhibitor GBR-12909" presents a robust process for preparing compounds, including those structurally similar to this compound, in kilogram quantities. This work aimed to eliminate chromatographic purifications and minimize the use of environmentally unacceptable reagents, demonstrating the compound's application in dopamine uptake inhibition and showcasing advancements in chemical synthesis methodologies (Ironside et al., 2002).

Environment-Sensitive Fluorescent Ligands

"Synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors with 1-arylpiperazine structure" discusses the creation of a series of 1-(2-methoxyphenyl)piperazine derivatives that serve as fluorescent ligands. These compounds, akin to this compound, show high receptor affinity and fluorescence properties, providing tools for visualizing 5-HT1A receptors in cell models. This research highlights the utility of these compounds in receptor localization and signaling studies (Lacivita et al., 2009).

Safety and Hazards

As with any chemical compound, handling “1-(2-Fluorophenyl)-4-(3-methoxybenzenesulfonyl)piperazine” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The study and development of piperazine derivatives is an active area of research, particularly in the field of medicinal chemistry . This compound, with its unique combination of functional groups, could potentially be of interest in future studies.

properties

IUPAC Name

1-(2-fluorophenyl)-4-(3-methoxyphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-23-14-5-4-6-15(13-14)24(21,22)20-11-9-19(10-12-20)17-8-3-2-7-16(17)18/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEFAHZAYHJHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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